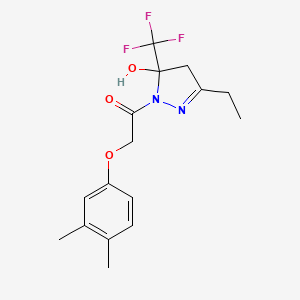![molecular formula C22H27N5O3S2 B11624062 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624062.png)
2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a thiazolidinone moiety, and a pyridopyrimidinone core, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridopyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyrimidinone structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using ethylpiperazine as a nucleophile.
Attachment of the Thiazolidinone Moiety: This involves the condensation of a thiazolidinone derivative with the pyridopyrimidinone core, typically under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-ethoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethylpiperazine and methoxyethyl groups, in particular, contribute to its distinct pharmacological profile.
属性
分子式 |
C22H27N5O3S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27N5O3S2/c1-4-24-8-10-25(11-9-24)19-16(20(28)26-7-5-6-15(2)18(26)23-19)14-17-21(29)27(12-13-30-3)22(31)32-17/h5-7,14H,4,8-13H2,1-3H3/b17-14- |
InChI 键 |
YUKQSJHWCSILLZ-VKAVYKQESA-N |
手性 SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC |
规范 SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-ethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11623990.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11623998.png)
![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanediamide](/img/structure/B11624005.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624013.png)
![5-[(1E)-ethanehydrazonoyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B11624020.png)
![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624034.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)


![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624070.png)
